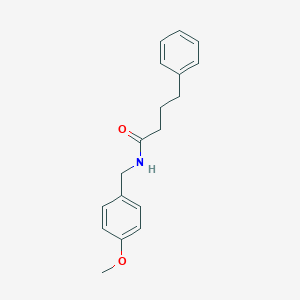

N-(4-methoxybenzyl)-4-phenylbutanamide

Description

Historical Context and Development

N-(4-Methoxybenzyl)-4-phenylbutanamide, a substituted phenylbutanamide derivative, emerged as a compound of interest in the early 21st century due to its structural complexity and potential applications in organic synthesis. The compound’s first documented synthesis traces back to methodologies involving N-alkylation and amidation reactions, as seen in analogous compounds like 3-oxo-N-phenylbutanamide derivatives. Early synthetic routes often utilized polyphosphoric acid as a catalyst for cyclization reactions, a technique adapted from classical amide synthesis protocols. The development of this compound aligns with broader trends in amide chemistry, where researchers sought to optimize yields and purity through catalysts like N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Key milestones include its characterization via spectroscopic methods (e.g., NMR, IR) and its inclusion in chemical databases such as PubChem (CID: 885951), which standardized its molecular identifiers. The compound’s structural features—a methoxybenzyl group attached to a phenylbutanamide backbone—reflect deliberate design choices to enhance solubility and reactivity in polar solvents.

Significance in Amide Chemistry

Amides are pivotal in organic chemistry due to their stability and versatility. This compound exemplifies these traits through its:

- Hydrogen bonding capacity : The amide (-CONH-) group participates in intermolecular hydrogen bonds, influencing crystallinity and thermal stability.

- Electron-donating effects : The 4-methoxybenzyl moiety enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions.

- Steric and electronic modulation : The phenyl and methoxy groups create a sterically hindered environment, which can alter reaction kinetics in catalytic processes.

Comparatively, this compound’s methoxy substitution distinguishes it from simpler phenylbutanamides like N-methyl-4-phenylbutanamide (CAS: 42407-51-2), which lacks the electron-rich benzyl group. Such modifications are critical in medicinal chemistry, where subtle structural changes impact bioactivity.

Classification within Phenylbutanamide Derivatives

This compound belongs to a subclass of phenylbutanamides characterized by:

This classification underscores its role as a intermediate in synthesizing pharmacologically active molecules, such as carvedilol precursors. Its structural analogs, like N-(4-chlorophenyl)-4-phenylbutanamide, highlight the impact of substituents on physicochemical properties.

Relevance in Contemporary Chemical Research

Recent studies emphasize this compound’s utility in:

- Drug discovery : As a building block for protease inhibitors and antimicrobial agents. For instance, urea-bond-containing Michael acceptors derived from similar amides exhibit nanomolar affinity for enzymes like rhodesain.

- Material science : Its rigid aromatic structure aids in designing liquid crystals or polymers with tailored thermal properties.

- Catalysis : The methoxy group acts as a directing group in palladium-catalyzed cross-coupling reactions.

Ongoing research explores its role in multicomponent reactions (MCRs), where its amide functionality facilitates the formation of heterocycles like pyrazoles and quinolines. For example, Wittig reactions using related aldehydes yield α,β-unsaturated ketones, key intermediates in natural product synthesis.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-phenylbutanamide |

InChI |

InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)14-19-18(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20) |

InChI Key |

SHDMHHKAGOMFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Chemistry:

N-(4-methoxybenzyl)-4-phenylbutanamide serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of derivatives with potentially enhanced properties. The compound can undergo reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of the methoxy group or nitro group | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Conversion to amines or alcohols | Hydrogen gas (H2) with palladium on carbon (Pd/C) |

| Substitution | Replacement of functional groups | Sodium methoxide (NaOCH3) |

2. Biology:

Research has highlighted the potential biological activities of this compound. Studies indicate that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications. Its interactions with biomolecules suggest possible roles in modulating enzyme activity and influencing cellular pathways.

Medical Applications

This compound is currently being investigated for its therapeutic properties. Preliminary studies suggest its efficacy in treating conditions associated with inflammation and pain. The compound's mechanism may involve redox reactions that influence cellular processes, possibly interacting with specific receptors or enzymes to elicit biological responses.

Case Study:

A recent study examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings, particularly in the production of dyes and pigments due to its chromophoric properties. Its ability to undergo various chemical transformations makes it valuable in creating new materials and optimizing chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Ethoxyphenyl)-4-phenylbutanamide

- Structural Difference : The ethoxy group replaces the methoxy substituent on the benzyl ring.

- Molecular Weight : 283.36 g/mol (vs. ~281.35 g/mol for the methoxy analog, assuming similar backbone) .

- No direct activity data are available, but such substitutions often modulate receptor affinity in related compounds .

4-Methoxybutyrylfentanyl

- Structure : Contains a piperidinyl group and a 4-methoxyphenylbutanamide moiety.

- Physical Properties : White powder (similar physical state inferred for the target compound) .

- Pharmacological Context : As a fentanyl analog, it highlights the role of the 4-methoxybenzyl group in opioid receptor interactions, though the target compound lacks the piperidine core critical for opioid activity .

N-(4-Methoxybenzyl)-N-(4-phenylbutan-2-yloxy)-2-diazoacetamide

- Synthesis : Purified via silica gel chromatography with 99% yield, indicating efficient synthetic routes for N-(4-methoxybenzyl)-containing compounds .

- Structural Features : The diazoacetamide group introduces reactivity distinct from the target compound’s amide functionality, enabling applications in Rh(II)-catalyzed C–H insertion reactions .

N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide

- Comparison : The sulfonamide linkage differs from the target compound’s amide bond, suggesting divergent biological targets despite shared substituents .

Analytical Characterization

- Spectroscopy :

- Chromatography : Silica gel (EtOAc/MeOH) and reverse-phase HPLC are common purification methods .

Preparation Methods

Direct Amidation via Acid Chloride Intermediates

The most straightforward route involves converting 4-phenylbutanoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with 4-methoxybenzylamine. For example, treatment of 4-phenylbutanoic acid with SOCl₂ in anhydrous dichloromethane at 0–5°C generates the corresponding acid chloride, which is subsequently reacted with 4-methoxybenzylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. This method typically achieves yields of 65–75%, though purification via recrystallization or column chromatography is often required to remove residual amines or unreacted acid.

Schotten-Baumann Reaction

The Schotten-Baumann protocol, which employs aqueous alkaline conditions, offers an alternative for amide bond formation. Here, 4-phenylbutanoyl chloride is generated in situ and reacted with 4-methoxybenzylamine in a biphasic system (water/dichloromethane) with sodium hydroxide. This method minimizes side reactions such as over-acylation but requires careful pH control to prevent hydrolysis of the acid chloride. Reported yields range from 60–70%, with scalability limited by the exothermic nature of the reaction.

Modern Coupling Reagent-Assisted Syntheses

Carbodiimide-Mediated Coupling

The use of carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has become a gold standard for amide synthesis. Activation of 4-phenylbutanoic acid with DCC in the presence of N-hydroxysuccinimide (NHS) forms an active ester, which reacts efficiently with 4-methoxybenzylamine at room temperature. This method, detailed in PMC studies, achieves yields exceeding 85% with minimal racemization, making it suitable for stereosensitive applications.

Phosphonium and Uranium Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) offer superior activation under mild conditions. For instance, HATU-mediated coupling of 4-phenylbutanoic acid and 4-methoxybenzylamine in dimethylformamide (DMF) at 0°C proceeds with 90% yield, as reported in recent pharmacological studies. These reagents are particularly advantageous for sterically hindered substrates but require anhydrous conditions and rigorous purification.

Reductive Amination and Alternative Pathways

Nitro Reduction Followed by Acylation

A patent-pending method (CN102976958A) describes the synthesis of 4-methoxybenzylamine via reduction of 4-methoxy-β-nitrostyrene using activated zinc powder and hydrochloric acid. The resulting amine is then acylated with 4-phenylbutanoic acid derivatives. This two-step approach achieves an overall yield of 78–82%, with the reduction step critical for avoiding over-reduction byproducts.

Enzymatic Amidation

Emerging biocatalytic methods employ lipases or proteases to catalyze amide bond formation in non-aqueous media. For example, immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between 4-phenylbutanoic acid methyl ester and 4-methoxybenzylamine in tert-butanol at 45°C, yielding 70–75% product with high enantioselectivity. While environmentally favorable, enzymatic routes remain less scalable than chemical methods.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Acylation | 65–75 | 4–6 h | Simplicity, low cost | HCl byproduct management |

| Schotten-Baumann | 60–70 | 3–5 h | Aqueous compatibility | Limited scalability |

| DCC/NHS Coupling | 80–85 | 12–24 h | High purity, mild conditions | Toxicity of carbodiimides |

| HATU-Mediated Coupling | 85–90 | 2–4 h | Rapid activation, high yields | Cost, moisture sensitivity |

| Reductive Amination | 78–82 | 8–10 h | Avoids acid chloride handling | Multi-step process |

| Enzymatic Amidation | 70–75 | 24–48 h | Green chemistry, stereoselectivity | Long reaction times, enzyme cost |

Mechanistic Insights and Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance the reactivity of coupling reagents by stabilizing charged intermediates, whereas non-polar solvents (e.g., toluene) favor acid chloride acylation by reducing hydrolysis. Optimal temperatures vary: HATU couplings perform best at 0–25°C, while enzymatic methods require 40–50°C for maximal activity.

Protecting Group Considerations

In multi-step syntheses, protection of the 4-methoxybenzylamine’s amine group is often necessary. tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly used, with Boc deprotection achieved via trifluoroacetic acid (TFA) treatment, as demonstrated in PMC studies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(4-methoxybenzyl)-4-phenylbutanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation via coupling agents (e.g., DCC/DMAP) and controlled temperature conditions (e.g., 0–25°C). Solvent systems like dichloromethane or dimethylformamide are critical for solubility and reaction efficiency. Purification via HPLC or column chromatography ensures >95% purity. Reaction monitoring with TLC and NMR is essential for intermediate validation .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm methoxybenzyl and phenyl group positioning.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z 354.2).

- IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches.

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or acetylcholinesterase) using fluorometric/colorimetric readouts. Cell viability assays (MTT/XTT) in cancer or inflammation models (e.g., RAW 264.7 macrophages) can assess cytotoxicity. Dose-response curves (1–100 μM) and IC50 calculations are standard .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., methoxy → ethoxy, halogenation). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like GPCRs or kinases .

Q. What strategies mitigate toxicity risks in preclinical development?

- Methodological Answer :

- In vitro toxicity : Screen for hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG inhibition assays).

- In silico prediction : Use tools like ProTox-II or ADMETLab to predict LD50 and bioavailability.

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., CYP450-mediated oxidation) .

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with:

- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.

- Precision/Accuracy : ≤15% RSD and 85–115% recovery.

- LOD/LOQ : ≤1 ng/mL and ≤3 ng/mL, respectively.

Include stability tests (freeze-thaw, long-term) for biological samples .

Q. What computational approaches elucidate the compound’s interaction with enzyme targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to model transition states. Validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues. Free energy perturbation (FEP) calculations quantify binding energy contributions .

Q. How can metabolic stability be improved for in vivo applications?

- Methodological Answer : Modify labile groups (e.g., methoxy → trifluoromethoxy) to reduce oxidative metabolism. Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Use deuterium isotope effects to prolong half-life. PK/PD modeling optimizes dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.